2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate
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Overview
Description
2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a 4-chloroanilino group, a phenylethyl group, and a 4-methoxybenzenecarboxylate group. Its molecular formula is C22H20ClNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with phosgene to form 4-chloroanilino carbonyl chloride. This intermediate is then reacted with 2-phenylethylamine to form the corresponding amide. Finally, the amide is esterified with 4-methoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide or amine groups can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or other derivatives.
Scientific Research Applications
2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the 4-chloroanilino group but differs in its overall structure and properties.
Caffeic acid phenethyl ester: Similar in having a phenylethyl group but differs in its functional groups and biological activities.
Uniqueness
2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[(4-chlorophenyl)carbamoylamino]-2-phenylethyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-29-20-13-7-17(8-14-20)22(27)30-15-21(16-5-3-2-4-6-16)26-23(28)25-19-11-9-18(24)10-12-19/h2-14,21H,15H2,1H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRIQUJHHPGKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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